
3-Aminophenol
Overview
Description
3-Aminophenol (3AP, C₆H₇NO) is an aromatic amine and phenol derivative with a molecular weight of 109.13 g/mol. It features a benzene ring substituted with hydroxyl (-OH) and amino (-NH₂) groups at the meta (1 and 3) positions . This compound exists in two conformers: cis-3-aminophenol (c3AP) and trans-3-aminophenol (t3AP), which differ in hydrogen atom orientation, leading to distinct electronic properties .
3AP is widely used in dye synthesis (e.g., Mordant Brown dyes), pharmaceutical intermediates (e.g., antituberculosis drugs), and as a precursor for carbon dots in anticancer research . It also serves as a reducing and morphology-controlling agent in nanoparticle synthesis and exhibits nonlinear optical (NLO) properties, with a first hyperpolarizability 5.3× greater than urea .
Preparation Methods
Traditional Synthetic Approaches
Caustic Fusion of 3-Aminobenzenesulfonic Acid
The classical method involves caustic fusion of 3-aminobenzenesulfonic acid with sodium hydroxide (NaOH) at elevated temperatures. This exothermic reaction proceeds via sulfonic acid group displacement, forming 3-aminophenol and sodium sulfite as a byproduct. Optimal conditions require heating the reactants to 245°C for six hours under controlled agitation. While this method achieves moderate yields (60–70%), it faces criticism for its energy intensity, corrosive reagents, and generation of sodium sulfite waste, which complicates disposal.
Ammonolysis of Resorcinol
An alternative route employs resorcinol (1,3-dihydroxybenzene) and ammonium hydroxide under high-pressure conditions. The reaction mechanism involves nucleophilic substitution, where the hydroxyl group at the meta position is replaced by an amine group. This method avoids sulfonic acid intermediates but necessitates specialized pressure reactors and prolonged reaction times (12–24 hours). Yields typically range between 50–65%, with byproducts such as diaminophenols and polymeric residues requiring chromatographic purification.
Catalytic Dehydrogenation of 3-Amino-2-Cyclohexene-1-One (ACO)
Palladium-Based Catalysts
Modern industrial processes favor catalytic dehydrogenation of 3-amino-2-cyclohexene-1-one (ACO) using supported palladium (Pd) or palladium-platinum (Pd-Pt) catalysts. This method, patented by DuPont, involves heating ACO in a tertiary amide solvent (e.g., N-methylpyrrolidone or dimethylacetamide) at 160–250°C. The reaction proceeds via oxidative dehydrogenation, where the catalyst facilitates hydrogen abstraction from the cyclohexene ring, yielding this compound. Key advantages include:
- Higher Yields : 60–85% depending on catalyst loading and base additives.
- Reduced Waste : Minimal byproducts compared to traditional methods.
- Direct Downstream Use : The reaction mixture, after catalyst removal, can be utilized without purification for synthesizing derivatives like 3,4'-oxydianiline.
Table 1: Catalytic Dehydrogenation Performance Under Varied Conditions
Catalyst System | Base Additive | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
5% Pd/C | Potassium acetate | NMP | 200 | 78 |
5% Pd/BaCO₃ | None | NMP | 200 | 61 |
4% Pd–1% Pt/C | Potassium acetate | DMAC | 220 | 58 |
1% Pd–0.05% Pt/SiO₂ | Potassium acetate | NMP | 180 | 78 |
Role of Base Additives
The addition of inorganic bases (e.g., potassium acetate) enhances reaction efficiency by neutralizing acidic byproducts and stabilizing intermediates. For instance, 0.001–0.01 moles of potassium acetate per mole of ACO increases yields by 15–20%. Basic catalyst supports like barium carbonate (BaCO₃) or strontium carbonate (SrCO₃) obviate the need for external bases, simplifying the process.
Solvent Systems and Reaction Conditions
Tertiary amides (NMP, DMAC) are preferred due to their high boiling points (>200°C) and excellent solvation of aromatic intermediates. Polar aprotic solvents prevent undesired side reactions, such as ACO self-condensation, which are prevalent in protic media. Reaction temperatures between 160–250°C balance kinetic efficiency and thermal degradation risks.
Comparative Analysis of Methodologies
Yield and Efficiency
Catalytic dehydrogenation outperforms traditional methods, achieving yields exceeding 75% with optimized Pd-Pt catalysts. In contrast, caustic fusion and ammonolysis rarely surpass 65% due to side reactions and incomplete conversion.
Industrial Scalability and Environmental Impact
The catalytic route’s modular design allows continuous operation, reducing solvent consumption by 40–50% compared to batch processes. Additionally, palladium catalysts exhibit recyclability, lowering operational costs. Conversely, traditional methods generate corrosive waste (e.g., sodium sulfite) and require energy-intensive purification steps, increasing their carbon footprint.
Chemical Reactions Analysis
Cu-Catalyzed O-Arylation
A copper catalyst system (5 mol% CuI, 10 mol% picolinic acid, 2.0 mmol K₃PO₄ in DMSO at 80°C) enables selective O-arylation of 3-aminophenol with aryl iodides . Key features:
-
Conditions : 1.5 mmol this compound, 1.0 mmol aryl iodide, DMSO solvent, 23 h .
-
Scope : Tolerates electron-rich, -deficient, and neutral aryl iodides .
Reaction Type | Catalyst | Base | Solvent | Temp | Yield |
---|---|---|---|---|---|
O-Arylation | CuI, Picolinic Acid | K₃PO₄ | DMSO | 80°C | Up to 95% |
Pd-Catalyzed N-Arylation
A palladium catalyst (0.2 mol% BrettPhos-based precatalyst 8 ) facilitates selective N-arylation of this compound with aryl bromides/chlorides . Key features:
Reaction Type | Catalyst | Base | Solvent | Temp | Yield |
---|---|---|---|---|---|
N-Arylation | BrettPhos 8 | NaO*t-Bu | 1,4-dioxane | 90°C | Up to 95% |
Orthogonal Catalyst Systems
The Cu- and Pd-catalyzed systems are orthogonal, enabling selective O- or N-arylation without cross-reactivity . For example:
Reduction Reactions
This compound can undergo palladium-catalyzed hydrogenation to form 3-amino-2-cyclohexen-1-one . Example conditions:
Conformational Effects
Studies using inhomogeneous electric fields and Coulomb crystals revealed that the cis conformer of this compound reacts twice as fast with Ca⁺ ions compared to the trans conformer , attributed to differences in ion-molecule interactions .
Solubility and Dissolution Thermodynamics
In monosolvents like 1,4-dioxane, this compound exhibits solubility up to x = 0.3700 mol·mol⁻¹ at 328.15 K. The dissolution process is endothermic (ΔH > 0), entropy-driven (ΔS > 0), and thermodynamically spontaneous (ΔG < 0) .
Reactivity Profile
Scientific Research Applications
3-Aminophenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, such as rhodamine B.
Biology: It is used in the synthesis of various biological compounds and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including analgesics and antipyretics.
Mechanism of Action
The mechanism of action of 3-aminophenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the synthesis of neurotransmitters and other biologically active compounds. Its phenolic hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Aminophenol and 4-Aminophenol
The position of substituents significantly impacts chemical behavior:
Key Findings :
- Prenylation: 3AP and phenol are efficiently prenylated, but 4-nitrophenol (electron-withdrawing nitro group) is rejected, highlighting the role of substituent electronic effects .
Functional Group Derivatives
Nitrophenols vs. Aminophenols
Key Insight: The amino group in 3AP enhances nucleophilicity, enabling diverse applications in synthesis, whereas nitro derivatives are less versatile due to reduced reactivity and higher toxicity.
Phenylenediamines (o-, m-, p-)
Mechanism: The hydroxyl group in 3AP stabilizes Au seeds via hydrogen bonding, while the amino group facilitates reduction, a synergy absent in phenylenediamines .
Polymerization and Thin Films
3AP electropolymerizes into non-conductive poly(this compound) films, used for dielectric layers in plasmonic sensors . In contrast:
- Poly(4-aminophenol): Not reported, likely due to steric or electronic limitations.
- Poly(2-aminophenol): Forms conductive films but lacks self-limiting growth .
Application: 3AP-derived films enhance refractive index sensitivity in plasmonic devices, outperforming unmodified gold nanostructures .
Structural and Electronic Factors Driving Differences
- Substituent Position : Meta substitution in 3AP balances steric and electronic effects, enabling dual functionality (reduction + morphology control) .
- Conformational Flexibility : The cis and trans conformers of 3AP exhibit distinct dipole moments (2.6 D vs. 1.2 D), influencing intermolecular interactions .
- Hydrogen Bonding: The hydroxyl group in 3AP stabilizes intermediates in nanoparticle synthesis, a feature absent in non-phenolic analogs .
Biological Activity
3-Aminophenol, an organic compound with the formula C6H7NO, has garnered attention in the scientific community due to its diverse biological activities. This article explores its antimicrobial, antidiabetic, and potential anticancer properties, supported by various studies and findings.
This compound is a derivative of phenol with an amino group at the meta position. It can be synthesized through several methods, including the reduction of 3-nitrophenol or the hydrolysis of 3-aminophenyl acetate. The compound serves as a precursor for various chemical reactions leading to the formation of Schiff bases, which exhibit enhanced biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. A study synthesized eight Schiff bases from this compound and substituted benzaldehydes, which were evaluated for their antibacterial activity against several pathogens. The results indicated that these compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound
Compound | Gram-positive Activity | Gram-negative Activity |
---|---|---|
Schiff Base L1 | High | Moderate |
Schiff Base L2 | Moderate | High |
Schiff Base L3 | High | High |
Schiff Base L4 | Low | Moderate |
Antidiabetic Activity
The antidiabetic potential of this compound derivatives has also been explored. In one study, synthesized compounds were tested for their ability to inhibit α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. The results showed that certain derivatives achieved up to 93.2% inhibition of α-amylase and 73.7% inhibition of α-glucosidase, indicating strong antidiabetic properties .
Table 2: Antidiabetic Activity of this compound Derivatives
Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |
---|---|---|
Compound A | 93.2 | 73.7 |
Compound B | 85.5 | 68.4 |
Compound C | 75.0 | 60.0 |
DNA Interaction and Anticancer Potential
Research has also investigated the interaction of this compound derivatives with DNA, highlighting their potential as anticancer agents. Studies using UV-visible spectroscopy have shown that these compounds can bind to DNA, leading to hyperchromic effects indicative of increased DNA stability upon binding . This interaction suggests a mechanism by which these compounds may exert anticancer effects.
Case Study: DNA Interaction Analysis
In a study focusing on the interaction between synthesized Schiff bases derived from this compound and human DNA, it was observed that specific compounds induced a bathochromic shift in spectral bands, suggesting significant binding affinity to DNA . This property is crucial for developing novel anticancer therapies.
Properties
IUPAC Name |
3-aminophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKGDAVCFYWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Record name | M-AMINOPHENOL | |
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Related CAS |
52984-90-4, Array | |
Record name | Poly(m-aminophenol) | |
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Record name | 3-Aminophenol | |
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DSSTOX Substance ID |
DTXSID3024497 | |
Record name | 3-Aminophenol | |
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Molecular Weight |
109.13 g/mol | |
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Physical Description |
M-aminophenol appears as white crystals or off-white flakes. (NTP, 1992), Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley] Off-white flakes; [MSDSonline] | |
Record name | M-AMINOPHENOL | |
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Record name | Phenol, 3-amino- | |
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Boiling Point |
327 °F at 11 mmHg (NTP, 1992), 164 °C at 11 mm Hg | |
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Record name | 3-Aminophenol | |
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Solubility |
1 to 10 mg/mL at 75 °F (NTP, 1992), Freely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ether, Soluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxide, Soluble in alkalies; slightly soluble in ligroin, Slightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot water, In water, 26.3 g/L (2.63x10+4 mg/L) at 20 °C | |
Record name | M-AMINOPHENOL | |
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Density |
1.195 g/cu cm | |
Record name | 3-Aminophenol | |
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Vapor Pressure |
0.00955 [mmHg] | |
Record name | 3-Aminophenol | |
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Color/Form |
White prisms from toluene or water, White crystals | |
CAS No. |
591-27-5 | |
Record name | M-AMINOPHENOL | |
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Melting Point |
253 to 259 °F (NTP, 1992), 123 °C | |
Record name | M-AMINOPHENOL | |
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